molecular formula C10H15N3O2S B2387239 2,6-Dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide CAS No. 2123512-64-9

2,6-Dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide

Cat. No.: B2387239
CAS No.: 2123512-64-9
M. Wt: 241.31
InChI Key: WUXGDRDOMINBCJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a morpholine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves the reaction of 2,6-dimethylmorpholine with thiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

2,6-Dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide is unique due to its specific combination of a thiazole ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,6-dimethyl-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-7-5-13(6-8(2)15-7)10(14)12-9-11-3-4-16-9/h3-4,7-8H,5-6H2,1-2H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXGDRDOMINBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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